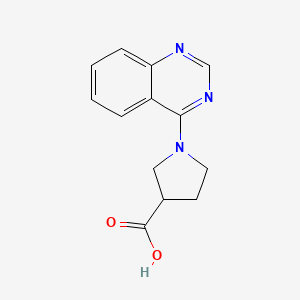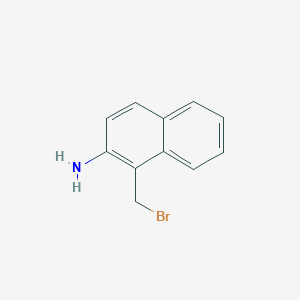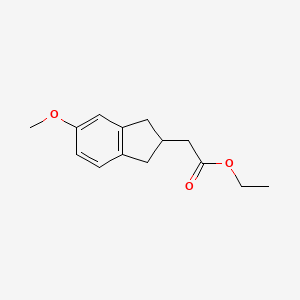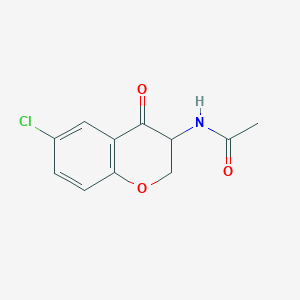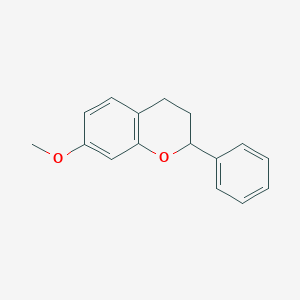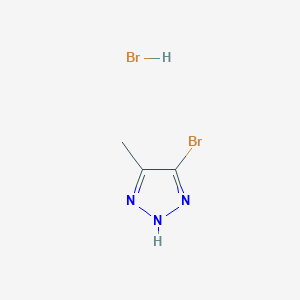
5-Bromo-4-methyl-1H-1,2,3-triazole hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-methyl-1H-1,2,3-triazole hydrobromide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position on the triazole ring, along with a hydrobromide salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrobromide typically involves the bromination of 4-methyl-1H-1,2,3-triazole. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
5-Bromo-4-methyl-1H-1,2,3-triazole hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol, often with the addition of a base like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride may be employed for reduction reactions.
Major Products Formed
Substitution Reactions: The major products are typically the substituted triazoles, where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
科学的研究の応用
5-Bromo-4-methyl-1H-1,2,3-triazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the synthesis of dyes, polymers, and other materials with specific functional properties.
作用機序
5-ブロモ-4-メチル-1H-1,2,3-トリアゾール臭化水素酸塩の作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体に結合し、特定の経路の阻害または活性化につながる可能性があります。臭素原子とトリアゾール環は、分子標的に対する結合親和性と特異性に寄与する重要な構造的特徴です。
類似化合物との比較
類似化合物
- 5-ブロモ-1-メチル-1H-1,2,4-トリアゾール
- 3-ブロモ-1H-1,2,4-トリアゾール
- 5-ブロモ-1H-1,2,4-トリアゾール
独自性
5-ブロモ-4-メチル-1H-1,2,3-トリアゾール臭化水素酸塩は、トリアゾール環上の臭素とメチル基の位置が特定の配置であるため、独自です。この独特の構造により、化学的および生物学的特性が異なり、研究や産業における特定の用途に価値があります。
特性
分子式 |
C3H5Br2N3 |
|---|---|
分子量 |
242.90 g/mol |
IUPAC名 |
4-bromo-5-methyl-2H-triazole;hydrobromide |
InChI |
InChI=1S/C3H4BrN3.BrH/c1-2-3(4)6-7-5-2;/h1H3,(H,5,6,7);1H |
InChIキー |
NYZXUQOMYYOPEU-UHFFFAOYSA-N |
正規SMILES |
CC1=NNN=C1Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872731.png)
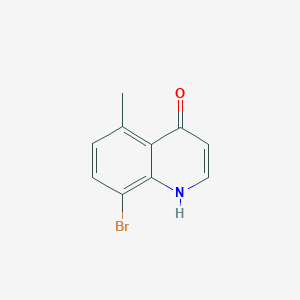


![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)

![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)
![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)

